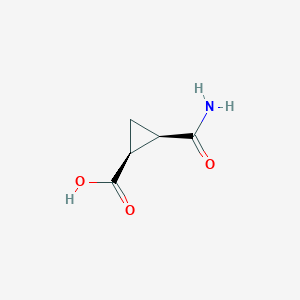
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group, making it a versatile molecule for synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of α,β-unsaturated carboxylic acids using diazo compounds or ylides. The stereoselective formation of the cyclopropane ring is crucial, and this can be controlled using chiral catalysts or auxiliaries .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of enantioselective catalysts is essential to ensure the desired stereochemistry is obtained .
化学反応の分析
Types of Reactions
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
科学的研究の応用
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally restricted analog of natural amino acids, useful in studying protein structure and function.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring provides a rigid structure that can mimic the conformation of natural substrates, allowing it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
- (1S,2R)-2-Bromocyclopropanecarboxylic acid
- (1S,2R)-2-Hydroxycyclopropanecarboxylic acid
- (1S,2R)-2-Methylcyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is unique due to its carbamoyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropane derivatives. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
15982-33-9 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC名 |
(1R,2S)-2-carbamoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1 |
InChIキー |
WYCFAOQMGVSOAG-STHAYSLISA-N |
SMILES |
C1C(C1C(=O)O)C(=O)N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(=O)N |
正規SMILES |
C1C(C1C(=O)O)C(=O)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)
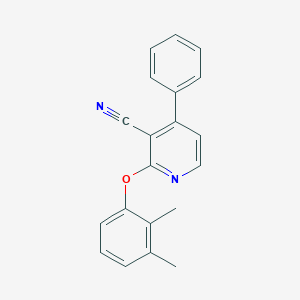
![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)
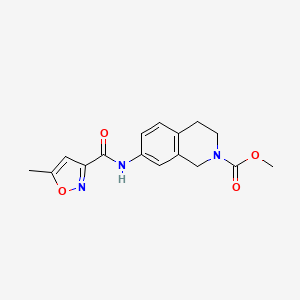
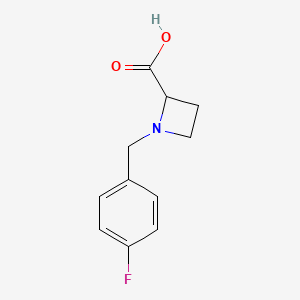

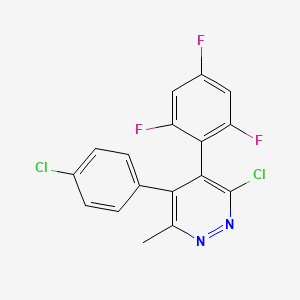
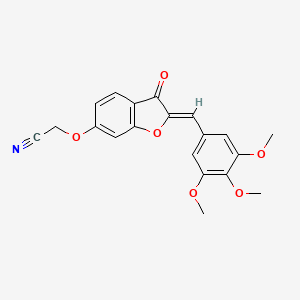
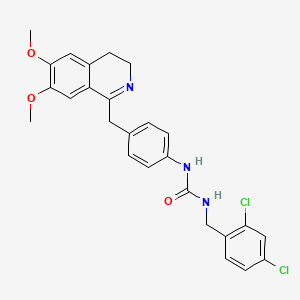
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
![10-(4-methylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2846041.png)
![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)
